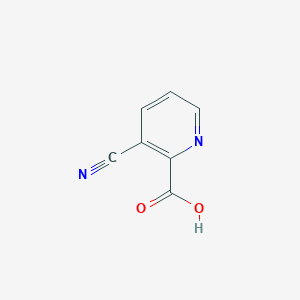

3-Cyanopyridine-2-carboxylic acid

描述

3-Cyanopyridine-2-carboxylic acid is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the pyridine ring. Pyridine derivatives, including this compound, are known for their wide range of biological and pharmacological activities .

准备方法

Synthetic Routes and Reaction Conditions

3-Cyanopyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyanoacetic acid hydrazones with sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate or sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate under reflux conditions . Another method includes the reaction of cyanoacetic acid hydrazides with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene)methanolate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency .

化学反应分析

Types of Reactions

3-Cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the cyano group to a carboxylic acid group.

Reduction: Reduction of the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 3-Pyridinecarboxylic acid.

Reduction: 3-Aminopyridine-2-carboxylic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

3-Cyanopyridine-2-carboxylic acid serves as a precursor for the synthesis of various pharmaceuticals, particularly in the development of vitamin B3 derivatives such as niacin and nicotinamide. These compounds are essential for human health and have been studied for their roles in metabolic processes and potential therapeutic effects against conditions like diabetes and cardiovascular diseases.

Case Study : A continuous hydrolysis process was developed for the conversion of 3-cyanopyridine into nicotinamide. The process utilized aqueous ammonia under controlled conditions, achieving high yields and selectivity for the desired product .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Data Table: Anticancer Activity

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa | 0.021 | |

| A431 | 246 |

Case Study : In vitro studies demonstrated that modifications to the structure of this compound enhanced its activity against breast and lung cancer cell lines, suggesting potential for further development in cancer therapeutics .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes, including beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease.

Data Table: Enzyme Inhibition

| Enzyme Target | IC50 (nM) | Reference |

|---|---|---|

| BACE1 | 2.9 |

Case Study : A pharmacokinetic study revealed that a derivative of this compound significantly reduced amyloid beta levels in cerebrospinal fluid in animal models, indicating its potential as a therapeutic agent for Alzheimer's disease .

Agricultural Applications

This compound has also found applications in agriculture as a plant growth regulator and pesticide formulation component. Its derivatives have demonstrated antimicrobial properties that can protect crops from various pathogens.

Antimicrobial Activity

Research has shown that compounds derived from this compound possess antimicrobial properties effective against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

Industrial Applications

In addition to its applications in pharmaceuticals and agriculture, this compound is utilized in various industrial processes, including the synthesis of specialty chemicals and agrochemicals.

Synthesis of Specialty Chemicals

The compound serves as an intermediate in the production of specialty chemicals used in dyes, pigments, and other industrial applications. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex molecules.

作用机制

The mechanism of action of 3-Cyanopyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy . Additionally, its ability to form metal complexes and bind with DNA/RNA further contributes to its biological activities .

相似化合物的比较

Similar Compounds

Similar compounds to 3-Cyanopyridine-2-carboxylic acid include:

5-Cyanopyridine-2-carboxylic acid: Another pyridine derivative with a cyano and carboxylic acid group at different positions.

2-Cyanopyridine: A simpler pyridine derivative with only a cyano group.

3-Aminopyridine-2-carboxylic acid: A derivative with an amino group instead of a cyano group.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual functional groups allow for a wider range of chemical modifications and interactions, making it a versatile compound in both synthetic chemistry and biological research .

生物活性

3-Cyanopyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the pyridine ring. This unique structure contributes to its reactivity and biological properties, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antitumor Activity : The compound has shown significant cytotoxic effects against several cancer cell lines, including HepG2 (liver carcinoma), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The mechanism involves the induction of apoptosis through the modulation of survivin, an inhibitor of apoptosis protein (IAP) .

- Enzymatic Conversion : It acts as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitrile compounds, leading to the formation of carboxylic acids. This reaction is crucial for its metabolic pathway and potential therapeutic applications .

Anticancer Properties

Numerous studies have highlighted the anticancer properties of this compound derivatives. A notable study synthesized various derivatives and evaluated their cytotoxicity against three human cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU).

| Compound | Cell Line | IC50 Value (µM) | Comparison to 5-FU |

|---|---|---|---|

| 5e | PC-3 | 12.5 | 2x more active |

| 5e | MDA-MB-231 | 19.4 | 2.6x more active |

| 5c | HepG2 | 25.0 | Comparable |

The study found that compounds with methoxy substitutions showed enhanced activity, indicating that structural modifications can significantly influence efficacy .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is needed to fully elucidate this aspect .

Case Studies

- Survivin Modulation : A series of novel 3-cyanopyridine derivatives were synthesized and tested for their ability to modulate survivin expression in cancer cells. The most effective compounds led to a marked reduction in survivin levels, promoting apoptosis in treated cells .

- Cytotoxicity Evaluation : The sulforhodamine B (SRB) assay was employed to assess the cytotoxicity of synthesized derivatives against multiple cancer cell lines. Results indicated that certain derivatives had favorable IC50 values compared to established chemotherapeutics .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-cyanopyridine-2-carboxylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves nitrile functionalization or carboxylation of pyridine derivatives. For example, starting from pyridine precursors, cyano and carboxylic acid groups can be introduced via nucleophilic substitution or metal-catalyzed reactions. Ensure anhydrous conditions to prevent hydrolysis of the nitrile group. Purification via recrystallization (using solvents like ethanol or DMF) is recommended due to the compound’s melting point range of 160–170°C .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under refrigeration (2–8°C) in a dry, well-ventilated area. Avoid exposure to moisture, strong oxidizers, acids, or bases, as these can trigger decomposition. Electrostatic buildup must be mitigated by grounding equipment during transfer . Use gloves (nitrile or neoprene) and protective suits to prevent skin contact, and ensure eye wash stations are accessible .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Melting Point Analysis : Confirm purity using the documented range of 160–170°C .

- Spectroscopy : Use / NMR to verify the pyridine ring structure and functional groups. IR spectroscopy can identify carboxyl (-COOH) and nitrile (-CN) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (148.12 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound behave under thermal stress, and what are the associated risks?

- Methodological Answer : At elevated temperatures (>170°C), the compound decomposes, releasing toxic gases such as hydrogen cyanide (HCN) and carbon monoxide (CO). Mitigate risks by conducting reactions under inert atmospheres (N/Ar) and using gas scrubbers. Monitor decomposition pathways via thermogravimetric analysis (TGA) coupled with GC-MS .

Q. What contradictions exist in stability data for this compound, and how can they be resolved experimentally?

- Methodological Answer : Some SDS reports state “no known hazards” , while others note HCN release upon heating . Resolve discrepancies by replicating conditions (e.g., heating at 170°C in controlled settings) and analyzing off-gases. Cross-validate using standardized OECD guidelines for thermal stability testing .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Activate the nitrile group via Lewis acids (e.g., ZnCl) or transition-metal catalysts (e.g., Pd/C) to enhance electrophilicity. Solvent choice (e.g., DMF or DMSO) improves solubility and reaction kinetics. Monitor pH to avoid premature hydrolysis of the nitrile .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column to separate impurities. Calibrate against certified reference materials (CRMs). For quantification, employ standard addition methods and validate precision/recovery rates per ICH Q2(R1) guidelines .

Q. Data Contradictions and Mitigation

属性

IUPAC Name |

3-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNUUHOZRDQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508783 | |

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53940-10-6 | |

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。